molecular formula C10H9ClN2O B14073052 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one

Cat. No.: B14073052
M. Wt: 208.64 g/mol
InChI Key: FDGFYCQVXWJIFW-UHFFFAOYSA-N
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Description

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C10H9ClN2O It is known for its unique structure, which includes an amino group, a cyano group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The compound’s cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-amino-6-(3-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-5,13H2

InChI Key

FDGFYCQVXWJIFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)CC(=O)CCl

Origin of Product

United States

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